Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride
CAS No.: 65645-53-6
Cat. No.: VC18288528
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65645-53-6 |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | ethyl 2-(3-aminopyridin-4-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)5-7-3-4-11-6-8(7)10;/h3-4,6H,2,5,10H2,1H3;1H |
| Standard InChI Key | AZHMGEXVEMNTQC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(C=NC=C1)N.Cl |
Introduction
Structural and Molecular Characteristics
Ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride belongs to the class of heterocyclic aromatic compounds, specifically pyridine derivatives. The pyridine ring is substituted at the 3-position with an amino group () and at the 4-position with an ethyl acetate moiety (). The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory applications.
Molecular Formula:
Molecular Weight: 216.66 g/mol
IUPAC Name: Ethyl 2-(3-aminopyridin-4-yl)acetate hydrochloride
The compound’s structure has been confirmed via spectroscopic methods, including NMR and HPLC, which are standard for characterizing such intermediates . For instance, the NMR spectrum of a structurally analogous compound, ethyl 3-(pyridin-2-ylamino)propionate, reveals distinct peaks for the pyridine ring protons (δ 8.06–6.36 ppm), ethyl group (δ 1.34–1.05 ppm), and acetate methylene (δ 2.60 ppm) .
Synthesis and Optimization
Primary Synthetic Route
The synthesis of ethyl 2-(3-aminopyridin-4-YL)acetate hydrochloride typically involves the reaction of 3-amino-4-pyridinecarboxylic acid with ethyl chloroacetate under basic conditions. This esterification reaction proceeds via nucleophilic acyl substitution, facilitated by deprotonation of the carboxylic acid. The general reaction scheme is:
The hydrochloride salt forms upon treatment with hydrochloric acid. Key parameters influencing yield (reported up to 80% in similar syntheses) include temperature (80–85°C), reaction time (12 hours), and stoichiometric ratios .
Alternative Methods
A patent describing the synthesis of ethyl 3-(pyridin-2-ylamino)propionate offers insights into scalable production . While targeting a different regioisomer, this method employs ethyl acrylate and 2-aminopyridine under acetic acid catalysis, followed by acid-base workup and crystallization. Such protocols highlight the importance of solvent selection (e.g., ethyl acetate for extraction) and purification techniques (e.g., DMF/water recrystallization) in optimizing purity (>98%) .
Table 1: Comparison of Synthesis Conditions
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in synthesizing more complex molecules. For example:
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Amide Formation: Reaction with acyl chlorides yields substituted amides, which are prevalent in drug candidates.
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Heterocyclic Functionalization: The amino group participates in cyclization reactions to form fused pyridine systems, enhancing bioactivity .
Table 2: Derivative Synthesis Examples
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl pyridine amides |
| Alkylation | Methyl iodide | N-Methylated derivatives |
| Cyclization | Thiourea | Thiazolo[4,5-b]pyridines |
Comparative Analysis with Structural Analogs
Comparing this compound to ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride (PubChem CID 57416902) highlights the impact of heterocycle substitution . The thiazole analog’s broader antimicrobial activity underscores how sulfur-containing rings enhance electrophilicity and target binding .
Recent Developments
Recent patents (e.g., CN104974086A) emphasize innovations in pyridine ester synthesis, such as solvent-free conditions or green catalysts . These advances aim to reduce environmental impact and improve scalability.
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